
1-(2-Chlorobenzyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis involves reactions of specific isocyanates with fluoro- and chloro-substituted anilines, yielding a series of N,N'-disubstituted ureas. For instance, compounds have been synthesized with yields ranging from 25% to 73%, demonstrating the effectiveness of these synthetic routes. These methods provide a solid foundation for producing a range of derivatives with potential biological activity (Danilov et al., 2020).
Molecular Structure Analysis
The structural characterization of these compounds is crucial for understanding their biological activity. X-ray crystallography and NMR spectroscopy have been used extensively to elucidate the molecular structure of similar ureas, providing insights into their conformation and the nature of intramolecular interactions, such as hydrogen bonding, which plays a significant role in their biological activity (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactivity studies have highlighted the ability of these compounds to undergo various reactions, contributing to their versatility as chemical entities. Their reactivity towards nucleophiles, electrophiles, and their potential to participate in complexation reactions significantly affects their biological utility and pharmacological profile (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for drug design and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to study the thermal stability and decomposition patterns of these compounds, providing valuable information for their development as pharmaceutical agents (Axthammer et al., 2016).
Chemical Properties Analysis
Investigations into the chemical properties of these ureas, including their reactivity, mechanisms of action, and interactions with biological targets, are critical. Studies have shown that certain derivatives exhibit significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating diseases related to enzyme dysfunction (Pejchal et al., 2011).
Aplicaciones Científicas De Investigación
Pharmacological Applications Urea derivatives, including heterocyclic ureas, have been investigated for their pharmacological properties. Studies have demonstrated that certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibit anxiolytic activity and muscle-relaxant properties, highlighting their potential as central nervous system agents (Rasmussen et al., 1978). Similarly, complexation-induced unfolding of heterocyclic ureas has been explored for their ability to form multiply hydrogen-bonded complexes, indicating their utility in self-assembly processes and the development of novel materials with specific functionalities (Corbin et al., 2001).
Chemical and Material Science Applications The synthesis and properties of urea derivatives have been extensively studied for their application in chemical and material sciences. For example, urea derivatives have shown cytokinin-like activity and have been used to enhance adventitious rooting, demonstrating their utility in plant biology and agriculture (Ricci & Bertoletti, 2009). Additionally, the interaction of urea derivatives with fluoride ions has been studied, revealing insights into hydrogen bonding and proton transfer processes, which are critical in understanding the molecular basis of chemical reactions and designing new chemical entities (Boiocchi et al., 2004).
Optoelectronic and Nonlinear Optical Properties Research into urea derivatives has also extended into the exploration of their optoelectronic and nonlinear optical properties. For instance, studies on chalcone derivatives, which share structural similarities with the compound , have assessed their electrooptic properties, indicating their potential application in optoelectronic device fabrication due to their high second and third harmonic generation values compared to standard urea (Shkir et al., 2018).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-16-7-2-1-4-12(16)10-21-18(25)22-14-9-17(24)23(11-14)15-6-3-5-13(20)8-15/h1-8,14H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQXLXPOVQNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

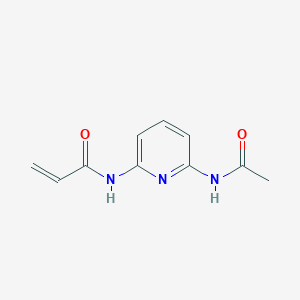
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)
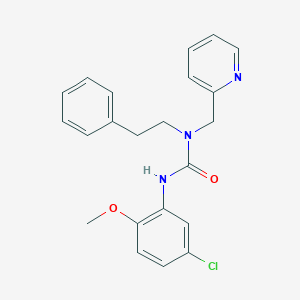
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2483550.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)
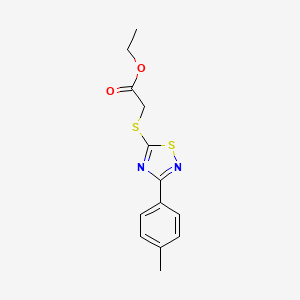
![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)
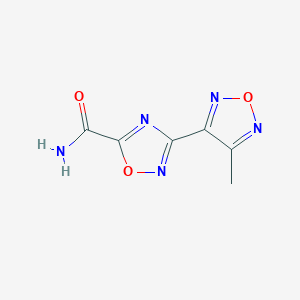
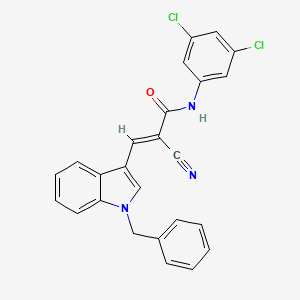

![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)
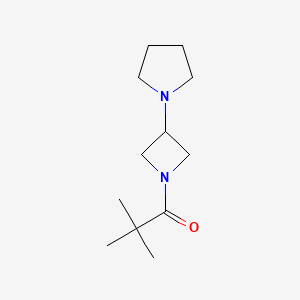
![3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2483568.png)